molecular formula C5H11ClN2O B1400626 1-Aminopiperidin-2-one hydrochloride CAS No. 31967-08-5

1-Aminopiperidin-2-one hydrochloride

Cat. No.: B1400626
CAS No.: 31967-08-5
M. Wt: 150.61 g/mol
InChI Key: FTOLAFFWSGITBE-UHFFFAOYSA-N
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Description

1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

1-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . This suggests a broad range of potential targets, depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects . The exact interaction would depend on the specific target and the context in which the compound is used.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions . The exact pathways affected would depend on the specific target and the context in which the compound is used.

Pharmacokinetics

The compound is very soluble, which may influence its distribution within the body .

Result of Action

Given the broad range of potential targets and the known properties of piperidine derivatives, it is likely that the compound could have a variety of effects depending on the specific context .

Biochemical Analysis

Biochemical Properties

1-Aminopiperidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can form hydrogen bonds with biomolecules, influencing their stability and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also affect the expression of specific genes, thereby influencing the production of proteins involved in critical cellular functions. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the biomolecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. In in vivo studies, the long-term effects of this compound on cellular function have been studied, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the synthesis of essential biomolecules, thereby influencing metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. The distribution of this compound within tissues can also influence its overall activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect metabolic processes. The subcellular localization of this compound determines its specific effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-aminopiperidin-2-one using lithium aluminum hydride. This reduction process is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis starting from readily available precursors such as methyl-2,5-diaminopentanoate dihydrochloride or 2,5-diaminopentanoic acid hydrochloride. These precursors undergo a series of chemical reactions, including reduction and purification steps, to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: As mentioned earlier, it can be reduced using lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium chlorite and other mild oxidants.

    Reduction: Lithium aluminum hydride is a widely used reducing agent.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Comparison with Similar Compounds

1-Aminopiperidin-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOLAFFWSGITBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735876
Record name 1-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31967-08-5
Record name 1-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl (2-oxopiperidin-1-yl)carbamate (129 mg) was dissolved in a solution of 4 N hydrogen chloride in dioxane (2 ml), and the reaction solution was stirred at room temperature for one hour. The reaction solution was concentrated under reduced pressure to obtain 92 mg of the title compound. The property values of the compound are as follows.
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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